2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate
Description
2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate is a naphthalimide derivative characterized by a 1,8-naphthalimide core substituted with a piperidine group at the 6-position and a 2-chlorobenzoate ester at the 2-position. The compound belongs to a class of fluorophores known for their photostability, large Stokes shifts, and applications in sensing, bioimaging, and materials science . Its structure combines electron-donating (piperidine) and electron-withdrawing (chlorobenzoate) groups, which influence its electronic and fluorescence properties.
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c27-21-10-3-2-7-17(21)26(32)33-16-15-29-24(30)19-9-6-8-18-22(28-13-4-1-5-14-28)12-11-20(23(18)19)25(29)31/h2-3,6-12H,1,4-5,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUBTVNKVVIKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences Among Naphthalimide Derivatives
Key Observations :
- Piperidine vs. Morpholine : Piperidine (6-membered amine ring) provides stronger electron-donating effects compared to morpholine (oxygen-containing ring), influencing fluorescence quantum yields .
- Ester vs.
- Halogen Effects: The 2-chloro substituent may induce stronger intramolecular charge transfer (ICT) than bromine or non-halogenated esters .
Insights :
- Piperidine substitution typically occurs under basic conditions (e.g., triethylamine) in polar aprotic solvents like N-methylpyrrolidone (NMP) .
- Esterification of the target compound likely involves coupling 2-chlorobenzoic acid with a naphthalimide-alcohol intermediate using agents like DCC/DMAP .
- Conflicting yields (e.g., 10% vs. 69% for compound 4 in ) highlight the sensitivity of reactions to conditions like solvent choice and temperature.
Physical and Spectroscopic Properties
Table 3: Comparative Physical and Spectral Data
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